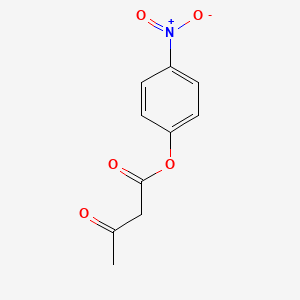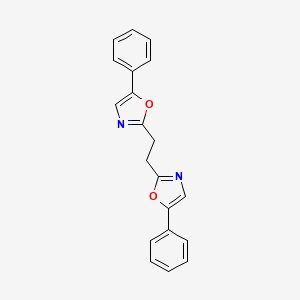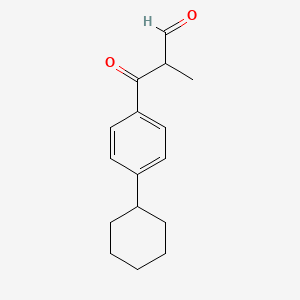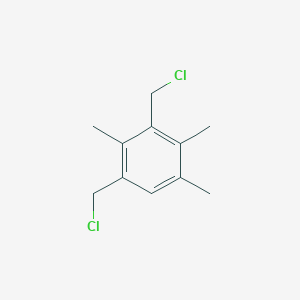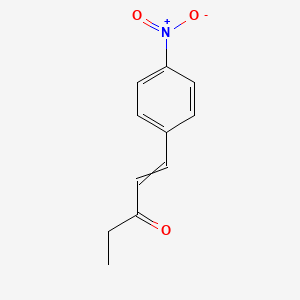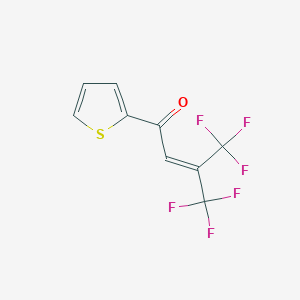![molecular formula C15H13Cl2PS B14678296 [3,3-Bis(4-chlorophenyl)propyl]phosphanethione CAS No. 31401-44-2](/img/structure/B14678296.png)
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups attached to a propyl chain, which is further bonded to a phosphanethione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Bis(4-chlorophenyl)propyl]phosphanethione typically involves the reaction of 4-chlorobenzyl chloride with a suitable phosphorus reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanethione group to a phosphine group.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3,3-Bis(4-chlorophenyl)propyl]phosphanethione is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for use in high-performance applications.
Mécanisme D'action
The mechanism of action of [3,3-Bis(4-chlorophenyl)propyl]phosphanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3,3-Bis(4-fluorophenyl)propyl]phosphanethione
- [3,3-Bis(4-bromophenyl)propyl]phosphanethione
- [3,3-Bis(4-methylphenyl)propyl]phosphanethione
Uniqueness
Compared to its analogs, [3,3-Bis(4-chlorophenyl)propyl]phosphanethione exhibits unique reactivity due to the presence of chlorine atoms, which can participate in various substitution reactions. This makes it a versatile compound for synthetic applications and research.
Propriétés
Numéro CAS |
31401-44-2 |
|---|---|
Formule moléculaire |
C15H13Cl2PS |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-3-thiophosphorosopropyl]benzene |
InChI |
InChI=1S/C15H13Cl2PS/c16-13-5-1-11(2-6-13)15(9-10-18-19)12-3-7-14(17)8-4-12/h1-8,15H,9-10H2 |
Clé InChI |
UHRFOTSPPSLVJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CCP=S)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


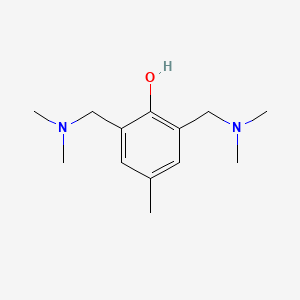
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
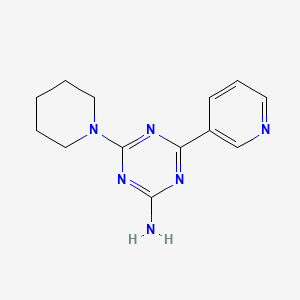
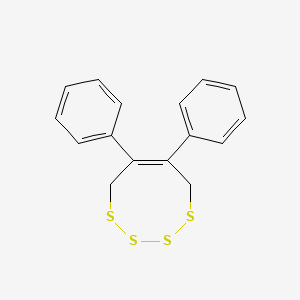
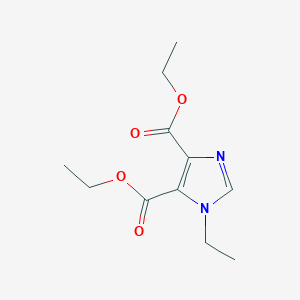
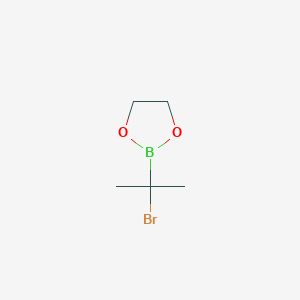
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
